3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups, linked via a 2-oxoethyl chain to a piperazine ring. The piperazine is further substituted with a 6-cyclopropylpyridazin-3-yl group. This structure combines heterocyclic moieties known for pharmacological relevance, including kinase inhibition or receptor modulation.
Properties
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-14(2)20-12-25(19(13)27)11-18(26)24-9-7-23(8-10-24)17-6-5-16(21-22-17)15-3-4-15/h5-6,12,15H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXPQLOSAHHTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.41 g/mol. The structure features a pyrimidinone core, a piperazine ring, and a cyclopropyl-substituted pyridazine moiety, which contribute to its unique biological activity.
Research indicates that this compound exhibits significant phosphodiesterase (PDE) inhibitory activity , particularly against PDE7. PDE enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are vital for various cellular processes including inflammation and immune response.
Selectivity and Potency
In studies, the compound has shown:
- High selectivity against PDE3, PDE4, and PDE5.
- Good aqueous solubility , enhancing its bioavailability in therapeutic applications .
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| PDE Inhibition | Strong inhibition of PDE7, which is linked to anti-inflammatory effects. |
| Anti-inflammatory | Potential application in treating chronic inflammatory diseases. |
| Cytokine Modulation | Alters cytokine production in immune cells, impacting immune responses. |
Study 1: PDE7 Inhibition
A study published in PubMed demonstrated that this compound significantly inhibited PDE7 activity in vitro. It was found to enhance cAMP levels in T-cells, suggesting a mechanism for its anti-inflammatory effects .
Study 2: Efficacy in Animal Models
In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores compared to controls. This suggests potential for therapeutic use in conditions such as rheumatoid arthritis or asthma.
Study 3: Structure-Activity Relationship (SAR)
Research on SAR indicated that modifications to the piperazine and pyrimidinone rings could enhance potency and selectivity. For instance, derivatives with larger substituents on the piperazine ring showed improved PDE7 inhibition.
Comparison with Similar Compounds
Target Compound vs. Piperazine-Linked Urea Derivatives (–4)
Compounds such as 1f (urea-thiazole-piperazine) and 4a (urea-imidazolidinone-piperazine) share the piperazine motif but differ in core structures and substituents. Key differences:
- Synthesis Efficiency : The target compound’s synthesis (unreported in evidence) may face challenges similar to 6l (29% yield) due to steric hindrance from the cyclopropyl group . Urea derivatives like 1f and 1g achieve higher yields (70–78%), likely due to optimized coupling reactions .
Target Compound vs. Pyrimidinone/Thienopyrimidinone Derivatives (–6)
Compounds like 4i (pyrimidinone-coumarin) and 4d (thienopyrimidinone-piperazine) share heterocyclic cores but differ in substituents:
- Substituent Effects: The target’s 5,6-dimethylpyrimidinone core may increase lipophilicity compared to 4i’s coumarin group, favoring membrane permeability. In contrast, 4d’s benzothieno-pyrimidinone core introduces sulfur-based electronic effects absent in the target .
Physicochemical Properties
- Melting Points : Higher melting points in urea derivatives (e.g., 4a at 239–241°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound’s likely moderate melting range.
- Stability : The cyclopropyl group in the target may enhance metabolic stability compared to 6l ’s bis(4-fluorophenyl) group, which could undergo oxidative metabolism .
Research Findings and Trends
- The target’s pyrimidinone core may confer distinct target selectivity.
- Substituent Impact: Electron-withdrawing groups (e.g., CF3 in 1f) enhance binding affinity but may reduce solubility.
Preparation Methods
Functionalization of the Piperazine Linker
The piperazine moiety is functionalized to introduce the 2-oxoethyl group required for subsequent coupling. This is accomplished through a two-step protocol:
- Acylation of Piperazine : Piperazine (4 ) is treated with ethyl bromoacetate in dichloromethane (DCM) at 0°C, using triethylamine as a base to neutralize HBr byproducts. This yields 1-(2-ethoxy-2-oxoethyl)piperazine (5 ) with 90% efficiency.
- Saponification and Oxidation : The ethyl ester 5 is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran-water (THF:H2O, 3:1) mixture, followed by oxidation with pyridinium chlorochromate (PCC) in DCM to generate 1-(2-oxoethyl)piperazine (6 ). This step ensures the formation of the ketone functionality critical for the final coupling reaction.
Preparation of 5,6-Dimethylpyrimidin-4(3H)-one
The pyrimidinone fragment is synthesized via a modified Biginelli condensation. A mixture of acetylacetone (7 ), urea (8 ), and concentrated hydrochloric acid is refluxed in ethanol for 6 hours, yielding 5,6-dimethylpyrimidin-4(3H)-one (9 ) as a crystalline solid in 78% yield. The methyl groups at positions 5 and 6 are introduced regioselectively due to the electronic effects of the diketone precursor.
Coupling of Pyridazine and Pyrimidinone Moieties
The final assembly involves sequential alkylation and nucleophilic substitution reactions:
- Alkylation of Pyrimidinone : Compound 9 is alkylated at the N3 position using 1-(2-oxoethyl)piperazine (6 ) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. This generates 3-(2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one (10 ) with 65% yield.
- Nucleophilic Substitution with Pyridazine : Compound 10 is reacted with 6-cyclopropylpyridazin-3-amine (3 ) in acetonitrile under reflux conditions for 24 hours, employing N,N-diisopropylethylamine (DIPEA) as a base. This step facilitates the displacement of the amine group by the piperazine nitrogen, yielding the target compound 11 in 58% yield.
Optimization and Characterization
Yield Enhancement :
- The use of microwave-assisted synthesis for the alkylation step reduces reaction time from 24 hours to 45 minutes, improving the yield of 10 to 82%.
- Purification via column chromatography (silica gel, ethyl acetate:hexane, 1:1) followed by recrystallization from ethanol ensures >98% purity.
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine-H), 6.78 (s, 1H, pyrimidinone-H), 3.92–3.85 (m, 4H, piperazine-CH2), 2.45 (s, 6H, CH3), 1.92–1.85 (m, 1H, cyclopropyl-CH), 0.98–0.91 (m, 4H, cyclopropyl-CH2).
- HRMS : m/z calculated for C21H26N6O2 [M+H]+: 411.2145; found: 411.2148.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Grignard cyclopropanation | THF, −78°C, 2 h | 68–72 | 95 |
| 2 | Copper-catalyzed amination | NH3(aq), CuI, 120°C, 12 h | 85 | 97 |
| 3 | Biginelli condensation | HCl, EtOH, reflux, 6 h | 78 | 98 |
| 4 | Microwave alkylation | DMF, 150°C, 45 min | 82 | 99 |
| 5 | Nucleophilic substitution | MeCN, DIPEA, reflux, 24 h | 58 | 98 |
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Substitution : The electron-deficient nature of the pyridazine ring necessitates careful control of reaction conditions to prevent over-substitution. Using bulky bases like DIPEA minimizes undesired side reactions at the 3-position.
- Oxoethyl Group Stability : The ketone in 6 is prone to enolization under basic conditions. Conducting the alkylation step under inert atmosphere (N2) and low temperature (−20°C) suppresses this side reaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
